molecular formula C7H13N2NaO2 B2516037 Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate CAS No. 2044902-70-5

Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate

Cat. No. B2516037
CAS RN: 2044902-70-5
M. Wt: 180.183
InChI Key: RCWJOLCURCQRJD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

“Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate” is a synthetic compound with the CAS Number: 2044902-70-5 . It has a molecular weight of 180.18 and its IUPAC name is sodium 2- (3- (dimethylamino)azetidin-1-yl)acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2O2.Na/c1-8(2)6-3-9(4-6)5-7(10)11;/h6H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1 .


Physical And Chemical Properties Analysis

This compound is a salt .

Scientific Research Applications

Synthesis and Characterization in Organometallic Chemistry

A study by Dey et al. (2006) focused on synthesizing and characterizing 3-Dimethylaminopropyl chalcogenolate complexes of palladium(II), which involved the use of compounds similar to Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate. This research contributes to understanding the complexation behavior of similar compounds in organometallic chemistry, particularly in the synthesis of palladium complexes with potential applications in catalysis and materials science (Dey et al., 2006).

Antibacterial and Antituberculosis Activities

Chandrashekaraiah et al. (2014) synthesized new pyrimidine-azetidinone analogues, which involved the use of similar compounds. The study evaluated these analogues for their antioxidant, in vitro antimicrobial, and antituberculosis activities. This highlights the potential pharmaceutical applications of such compounds in developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Potential in Antineoplastic Agents

A study by Koebel et al. (1975) on the synthesis of thieno[2,3-b]azepin-4-ones involved compounds similar to this compound. Although preliminary biological data did not indicate significant antineoplastic activity, this research provides insights into the synthetic strategies for developing potential antineoplastic agents (Koebel et al., 1975).

Applications in Organic Synthesis

Several studies have investigated the use of compounds analogous to this compound in organic synthesis. These include the synthesis of β-lactams (Jarrahpour & Zarei, 2009), direct synthesis of 2-azetidinones from imines and carboxylic acids (Zarei, 2014), and the synthesis of 1-β-methylcarbapenems (Yamanaka et al., 1996). These studies demonstrate the versatility of such compounds in organic chemistry, particularly in synthesizing various cyclic and heterocyclic compounds with potential pharmaceutical applications (Jarrahpour & Zarei, 2009), (Zarei, 2014), (Yamanaka et al., 1996).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

sodium;2-[3-(dimethylamino)azetidin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.Na/c1-8(2)6-3-9(4-6)5-7(10)11;/h6H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWJOLCURCQRJD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CN(C1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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